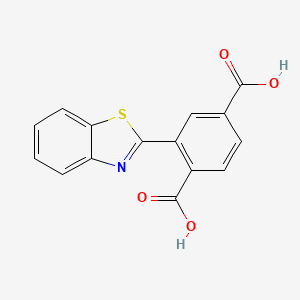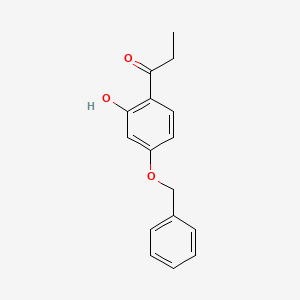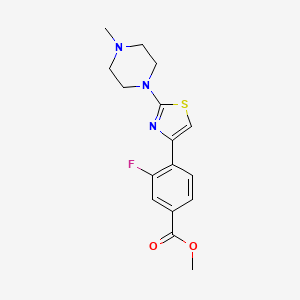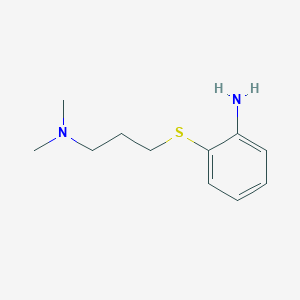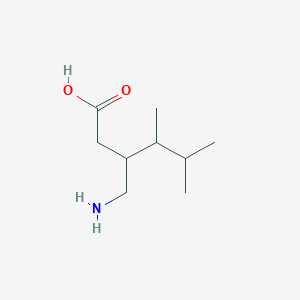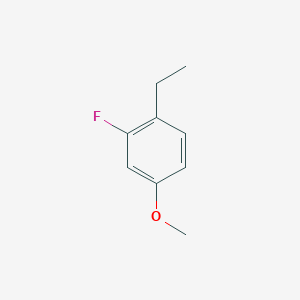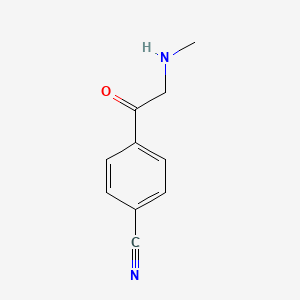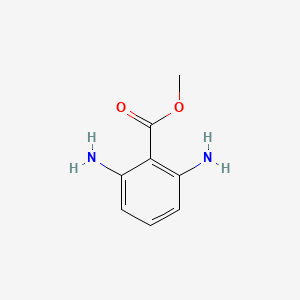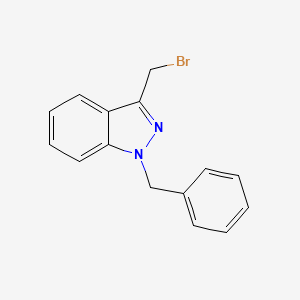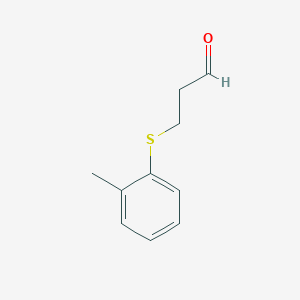![molecular formula C19H12BrClN2O2S B8757325 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the introduction of the substituents. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Bromine and Chlorine Substituents: Halogenation reactions using reagents such as bromine and chlorine can be employed to introduce the bromine and chlorine atoms at the desired positions on the pyrrolo[2,3-b]pyridine core.
Introduction of the Phenylsulfonyl Group: This can be achieved through a sulfonylation reaction using a phenylsulfonyl chloride reagent under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the substituents or the core structure.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery and development.
Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in various disease models.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
作用机制
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- exerts its effects depends on its specific interactions with molecular targets and pathways. For example, if the compound exhibits anticancer activity, it may interact with specific enzymes or receptors involved in cell proliferation and apoptosis. The molecular targets and pathways involved can be identified through biochemical and cellular assays, as well as computational modeling studies.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
3-bromo-4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine:
3-bromo-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound lacks the chlorine substituent, which may influence its chemical stability and biological activity.
属性
分子式 |
C19H12BrClN2O2S |
|---|---|
分子量 |
447.7 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-3-bromo-4-chloro-5-phenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H12BrClN2O2S/c20-16-12-23(26(24,25)14-9-5-2-6-10-14)19-17(16)18(21)15(11-22-19)13-7-3-1-4-8-13/h1-12H |
InChI 键 |
NMNUIEDGRLBELO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2Cl)C(=CN3S(=O)(=O)C4=CC=CC=C4)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)


